molecular formula C7H5NO2S2 B135895 Methyl 2-isothiocyanatothiophene-3-carboxylate CAS No. 126637-07-8

Methyl 2-isothiocyanatothiophene-3-carboxylate

Cat. No. B135895
M. Wt: 199.3 g/mol
InChI Key: YTIYSXJOPAFQPW-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanatothiophene-3-carboxylate is a compound that is related to various thiophene derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the research on related thiophene derivatives can offer insights into its possible characteristics and behaviors.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions that can include nitration, halogenation, and cross-coupling reactions. For instance, the nitration of methyl-3-hydroxythiophene-2-carboxylate leads to products that can further react to form complex ring systems such as thieno[3,4-b][1,4]oxazine . Additionally, the synthesis of 3-heteroalkyl-2-N-organylaminothiophenes from isothiocyanates and lithiated intermediates demonstrates the versatility of thiophene chemistry . The preparation of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling further exemplifies the synthetic accessibility of these compounds .

Molecular Structure Analysis

The structure of thiophene derivatives can be elucidated using various spectroscopic techniques. For example, the reversal of product assignments in the nitration of methyl-3-hydroxythiophene-2-carboxylate was achieved using carbon-13 NMR data . The characterization of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate by elementary analysis and MHz spectrometry provides another example of how the molecular structure of thiophene derivatives can be determined .

Chemical Reactions Analysis

Thiophene derivatives participate in a wide range of chemical reactions. The equilibrium between amino and imino forms in N-monosubstituted aminothiophenes indicates tautomerism, which is a significant chemical behavior . The formation of thiophene-2,4-diols from methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates upon reaction with alcohols and subsequent loss of hydrogen chloride showcases the reactivity of these compounds . Furthermore, the cyclocondensation of N-arylamidrazones derived from methyl 3-aminothiophene-2-carboxylate to form thieno[3,2-e][1,2,4]triazepin-5-ones demonstrates the potential for creating complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be quite diverse. For example, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate suggests potential applications in materials science . The ability to undergo various reactions, such as the Chan-Lam cross-coupling, indicates a level of chemical stability and reactivity that can be fine-tuned for specific applications . The synthesis of ethers of thiotetronic and α-halogenothiotetronic acids from alkyl ethers of thiophene-2-carboxylic acids also highlights the chemical versatility of these compounds .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Methyl 2-isothiocyanatothiophene-3-carboxylate and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis of complex molecules. For instance, it has been used in the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling, demonstrating the compound's versatility in facilitating the synthesis of a broad range of functional groups (Rizwan et al., 2015). The compound has also played a crucial role in the study of crystal structures and computational studies, particularly in understanding the inter- and intra-interactions of amino and carboxyl groups, as evidenced in the work of (Tao et al., 2020).

Catalysis and Synthesis Techniques

The compound's application extends to catalysis and synthesis techniques. Research by (Shah, 2011) demonstrates the synthesis of 3-aminothiophene-2-carboxylates using an eco-friendly phase transfer catalysis technique. This method underscores the compound's potential in green chemistry applications. Additionally, (Kogami & Watanabe, 2011) have devised a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate, showcasing the compound's utility in the creation of efficient synthesis protocols.

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-isothiocyanatothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-3-12-6(5)8-4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIYSXJOPAFQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374960
Record name Methyl 2-isothiocyanatothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-isothiocyanatothiophene-3-carboxylate

CAS RN

126637-07-8
Record name Methyl 2-isothiocyanatothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126637-07-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a sulfonation flask, 50.2 g (0.32 mol) of methyl 2-aminothiophene-3-carboxylate are added to 480 ml of chloroform and 320 ml of water. Then 40.5 g (0.35 mol) of thiophosgene and 1000 ml of saturated aqueous sodium bicarbonate solution are added simultaneously in 40 minutes under stirring. The stirring continued for 1 h at room temperature and then the organic phase is separated. The water phase is extracted twice with chloroform and the organic phase dried over sodium sulfate. After removal of the chloroform in the water-jet vacuum 61.3 g of a dark oil is obtained, which is further purified by column chromatography over silica gel (eluant: ethyl acetate/hexane=1:5). 41.5 g of methyl 2-isothiocyanatothiophene-3-carboxylate are obtained in the form of a brown powder having a melting point of 63-65° C.
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-isothiocyanatothiophene-3-carboxylate

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